molecular formula C9H6N2O4 B077513 Benzimidazole-5,6-dicarboxylic acid CAS No. 10351-75-4

Benzimidazole-5,6-dicarboxylic acid

Cat. No. B077513
CAS RN: 10351-75-4
M. Wt: 206.15 g/mol
InChI Key: PIPQOFRJDBZPFR-UHFFFAOYSA-N
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Patent
US05912260

Procedure details

Benzimidazole-5,6-dicarboxylic acid (8.2 g), prepared from 5,6-dimethylbenzimidazole as described in J.Org.Chem. 1987, 52, 2934., was heated at 250° C. under vacuum (0.01 mm Hg) for 1 h. The solid was extracted with hot acetone and the acetone extracts were evaporated to give the title compound (6.1 g).
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[C:7]([C:13]([OH:15])=[O:14])[C:8]([C:10]([OH:12])=O)=[CH:9][C:4]=2[NH:3][CH:2]=1.CC1C(C)=CC2N=CNC=2C=1>>[N:3]1[C:4]2[CH:9]=[C:8]3[C:10](=[O:12])[O:15][C:13](=[O:14])[C:7]3=[CH:6][C:5]=2[NH:1][CH:2]=1

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
N1=CNC2=C1C=C(C(=C2)C(=O)O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC2=C(N=CN2)C=C1C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solid was extracted with hot acetone
CUSTOM
Type
CUSTOM
Details
the acetone extracts were evaporated

Outcomes

Product
Name
Type
product
Smiles
N1=CNC2=C1C=C1C(=C2)C(=O)OC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.